3-aminopropyl N,N-dimethylcarbamate hydrochloride
Description
Properties
IUPAC Name |
3-aminopropyl N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-8(2)6(9)10-5-3-4-7;/h3-5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHYDHLLMGSFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260933-08-0 | |
| Record name | 3-aminopropyl N,N-dimethylcarbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopropyl N,N-dimethylcarbamate hydrochloride typically involves the reaction of 3-aminopropanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-aminopropyl N,N-dimethylcarbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate group.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 3-aminopropyl N,N-dimethylcarbamate hydrochloride exhibit significant anticancer properties. For example, studies have shown that compounds containing the dimethylcarbamate moiety can inhibit tumor growth by targeting specific biochemical pathways involved in cancer progression. In particular, modifications to the structure of these compounds have led to increased efficacy against various cancer cell lines, including those resistant to conventional therapies .
1.2 Drug Delivery Systems
The compound also plays a crucial role in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of drugs. This is particularly beneficial in the development of prodrugs that release active pharmaceutical ingredients in a controlled manner, improving therapeutic outcomes .
Environmental Applications
2.1 CO2 Capture
This compound has been investigated as a potential solvent for post-combustion CO2 capture processes. Its unique chemical properties allow it to effectively absorb CO2 from flue gases, making it a candidate for reducing greenhouse gas emissions in industrial applications. Studies show that formulations incorporating this compound can achieve higher CO2 solubility and cyclic capacity compared to traditional solvents .
Material Science
3.1 Synthesis of Nanostructures
In material science, the compound has been used as a precursor for synthesizing silver and gold nanostructures through electrodeposition techniques. The presence of the dimethylcarbamate group facilitates the formation of nanoparticles with controlled size and morphology, which are essential for applications in electronics and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 3-aminopropyl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 3-Dimethylaminopropyl Chloride Hydrochloride (C₅H₁₃Cl₂N)
- Structure : Chloride substituent instead of carbamate.
- Molecular Weight : 158.07 g/mol .
- Reactivity : Acts as an alkylating agent due to the reactive chloro group.
- Applications : Intermediate in organic synthesis, e.g., for quaternary ammonium compounds .
b) 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride (EDC·HCl, C₈H₁₈ClN₃)
- Structure : Carbodiimide group (-N=C=N-) instead of carbamate.
- Molecular Weight : 191.70 g/mol .
- Reactivity : Widely used as a coupling agent in peptide synthesis due to its ability to activate carboxyl groups.
- Applications : Bioconjugation, polymer chemistry .
c) N-(3-Chloropropyl)-N,N-Dibutylamine Hydrochloride (C₁₁H₂₅Cl₂N)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Solubility | Stability |
|---|---|---|---|---|---|
| 3-Aminopropyl N,N-dimethylcarbamate·HCl | C₆H₁₅ClN₂O₂ | 182.65 | Carbamate | Water-soluble | Hydrolyzes at pH 7.4 |
| 3-Dimethylaminopropyl chloride·HCl | C₅H₁₃Cl₂N | 158.07 | Chloride | Polar solvents | Moisture-sensitive |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | Carbodiimide | Water, DMF, DMSO | Moisture-sensitive |
| N-(3-Chloropropyl)-N,N-dibutylamine·HCl | C₁₁H₂₅Cl₂N | 266.69 | Chloride, tertiary amine | Organic solvents | Stable under anhydrous conditions |
Key Differentiators
- Carbamate vs. Chloride : The carbamate group offers controlled hydrolysis for drug release, whereas chloride derivatives are more reactive but less selective .
- Stability : Carbamates are stable in storage but hydrolyze under physiological conditions, whereas carbodiimides (e.g., EDC·HCl) require strict anhydrous handling .
- Toxicity : Hydrochloride salts of carbamates may have lower systemic toxicity compared to alkyl chlorides, which can form reactive intermediates .
Biological Activity
3-Aminopropyl N,N-dimethylcarbamate hydrochloride (CAS No. 2260933-08-0) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and pesticide research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group, which is known for its interactions with acetylcholinesterase (AChE) enzymes. The compound's structure allows it to mimic the neurotransmitter acetylcholine, leading to significant biological implications.
The primary mechanism of action for carbamates, including this compound, involves inhibition of AChE. This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. Inhibition leads to an accumulation of acetylcholine, which can enhance neurotransmission but may also result in toxicity if not regulated.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active site of AChE, preventing it from hydrolyzing acetylcholine.
- Neurotransmission Modulation : Increased levels of acetylcholine can lead to enhanced synaptic transmission, affecting muscle contraction and neural signaling.
Neurotoxicity and Enzyme Inhibition
Research has demonstrated that compounds similar to this compound exhibit neurotoxic effects through AChE inhibition. For example, studies on various N,N-dimethylcarbamates have shown varying degrees of inhibition potency against AChE, with some derivatives displaying IC50 values in the micromolar range .
Case Studies
- Pesticide Research : Studies on carbamate pesticides indicate that compounds like methomyl and others demonstrate significant AChE inhibition, which correlates with their effectiveness as insecticides . This suggests that this compound could possess similar properties.
- Toxicological Assessments : Investigations into the toxicological profiles of carbamates have revealed that exposure can lead to acute neurotoxicity in model organisms such as Daphnia magna. These studies assess gene transcription changes following exposure, indicating potential environmental impacts .
- Pharmacological Studies : In vitro assays have shown that certain derivatives of N,N-dimethylcarbamates exhibit selective inhibition of AChE compared to butyrylcholinesterase (BChE), which may provide insights into developing therapeutic agents with reduced side effects .
Research Findings
Recent findings highlight the significance of structural modifications in enhancing the biological activity of carbamates:
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied. Modifications in the alkyl groups or aromatic substitutions can significantly alter the potency and selectivity towards AChE .
- Bioremediation Potential : The enzymatic degradation of carbamates by microbial strains has been explored as a bioremediation strategy, indicating a dual role for such compounds in both agricultural applications and environmental detoxification .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3-aminopropyl N,N-dimethylcarbamate hydrochloride, and how can coupling reagents like EDC improve reaction efficiency?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, where 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is used to activate carboxyl groups for amide bond formation. Optimize reaction parameters by maintaining a pH of 4.5–6.0 (using MES or phosphate buffers) and a molar ratio of 1:1.2 (substrate:EDC) to minimize side reactions. Post-activation, add the amine nucleophile (e.g., 3-aminopropanol derivative) and monitor completion via TLC or NMR. EDC’s moisture sensitivity necessitates anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% required for biomedical applications). Confirm structure via H/C NMR (e.g., δ ~2.8–3.2 ppm for dimethylamino protons, δ ~4.0 ppm for carbamate methylene). FT-IR can validate carbamate formation (C=O stretch ~1700 cm). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Q. What solvents are compatible with this compound for biomedical polymer synthesis?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in water. For polymerization, use DMF at 60–80°C to enhance monomer solubility. Avoid chlorinated solvents (e.g., dichloromethane) due to potential carbamate degradation. Post-synthesis, purify polymers via dialysis (MWCO 3.5–7 kDa) against deionized water .
Advanced Research Questions
Q. How can RAFT polymerization be adapted to incorporate this monomer into stimuli-responsive copolymers?
- Methodological Answer : Use a trithiocarbonate chain transfer agent (CTA) in acidic aqueous media (pH 4–5) to stabilize the protonated dimethylamino group. Maintain a [monomer]/[CTA]/[initiator] ratio of 50:1:0.2 at 70°C. For block copolymers, first synthesize a macro-CTA (e.g., poly(DMAPMA·HCl)), then chain-extend with monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC). Characterize dispersity (Đ < 1.2) via GPC-MALLS .
Q. What strategies mitigate cytotoxicity in polymers derived from this compound while retaining biofunctionality?
- Methodological Answer : Reduce cationic charge density by copolymerizing with neutral monomers (e.g., PEG-methacrylate) or introducing zwitterionic groups (e.g., MPC). Assess cytotoxicity via ISO 10993-5 protocols: incubate HeLa or NIH/3T3 cells with polymer solutions (0.1–1 mg/mL) for 24–72 hours and measure viability using MTT/WST-1 assays. Low-molecular-weight fractions (<10 kDa) often exhibit higher toxicity; remove via ultrafiltration .
Q. How can conflicting data on hydrolytic stability of carbamate linkages in vivo be resolved?
- Methodological Answer : Perform accelerated degradation studies in PBS (pH 7.4, 37°C) and simulated lysosomal fluid (pH 5.0, 40°C) over 4 weeks. Monitor carbamate hydrolysis via LC-MS for free amine release. Use C-labeled compounds to track degradation kinetics in rodent models. Contradictions may arise from differences in polymer architecture (linear vs. cross-linked) or local enzyme activity (e.g., esterases) .
Q. What advanced techniques validate the targeting efficiency of drug conjugates using this compound?
- Methodological Answer : Conjugate the carbamate-terminated polymer to targeting ligands (e.g., RGD peptides) via EDC/NHS chemistry. Validate targeting in vitro using flow cytometry (e.g., αβ-integrin-overexpressing U87MG cells) and in vivo via SPECT/CT imaging with Tc-labeled conjugates. Compare biodistribution to non-targeted controls in xenograft models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity values for similar carbamate-containing polymers?
- Methodological Answer : Variability often stems from differences in cell lines, serum content in media, or endotoxin contamination. Standardize assays using ISO-compliant protocols, include positive/negative controls (e.g., polyethylenimine for high toxicity, PEG for low), and pre-treat polymers with endotoxin-removal resins. Validate results across ≥3 independent labs .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
